Cas no 24933-36-6 (5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole)

5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole is a fluorinated benzodiazole derivative characterized by its difluoromethanesulfonyl functional group. This compound exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the difluoromethanesulfonyl moiety enhances its electrophilic properties, facilitating selective substitution reactions. Its structural features, including the ethyl and methyl substituents on the benzodiazole core, contribute to improved solubility and compatibility with diverse reaction conditions. This compound is particularly useful in cross-coupling reactions and as a precursor for bioactive molecules, offering synthetic flexibility and efficiency in complex molecular constructions.
5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole structure
24933-36-6 structure
Product Name:5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole
CAS No:24933-36-6
MF:C11H12F2N2O2S
MW:274.286988258362
MDL:MFCD00693019
CID:3109608
PubChem ID:2302831
Update Time:2025-10-31

5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(difluoromethane)sulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole
    • KIEBAVVBHJODDZ-UHFFFAOYSA-N
    • 5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole
    • SCHEMBL11561792
    • Z56754360
    • SMR000152698
    • 5-(difluoromethylsulfonyl)-1-ethyl-2-methylbenzimidazole
    • CHEMBL1478541
    • AKOS034450701
    • SR-01000025129
    • MLS000565540
    • EN300-90307
    • SR-01000025129-1
    • C11H12F2N2O2S
    • HMS2454A15
    • ZAA93336
    • 5-DIFLUOROMETHANESULFONYL-1-ETHYL-2-METHYL-1,3-BENZODIAZOLE
    • 24933-36-6
    • 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole
    • MDL: MFCD00693019
    • Inchi: 1S/C11H12F2N2O2S/c1-3-15-7(2)14-9-6-8(4-5-10(9)15)18(16,17)11(12)13/h4-6,11H,3H2,1-2H3
    • InChI Key: KIEBAVVBHJODDZ-UHFFFAOYSA-N
    • SMILES: S(C(F)F)(C1C=CC2=C(C=1)N=C(C)N2CC)(=O)=O

Computed Properties

  • Exact Mass: 274.05875513Da
  • Monoisotopic Mass: 274.05875513Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 60.3Ų

5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole Pricemore >>

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Additional information on 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole

Comprehensive Analysis of 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole (CAS No. 24933-36-6)

The compound 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole (CAS No. 24933-36-6) is a highly specialized chemical entity with significant applications in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethanesulfonyl group and the benzodiazole core, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery and material science.

In recent years, the demand for fluorinated compounds has surged, driven by their enhanced stability, bioavailability, and metabolic resistance. The presence of the difluoromethanesulfonyl moiety in 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole aligns with this trend, as fluorination is a key strategy in modern medicinal chemistry. This compound is often explored for its role in modulating enzyme activity and improving pharmacokinetic properties, making it a hot topic in drug development forums and academic discussions.

The benzodiazole scaffold is another critical feature of this compound, known for its versatility in constructing heterocyclic systems. This scaffold is frequently employed in the design of antimicrobial agents, anticancer drugs, and organic electronic materials. As such, 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole is a subject of interest for researchers investigating structure-activity relationships (SAR) and molecular docking studies. Its potential applications in precision medicine and targeted therapy are also being actively explored.

From a synthetic chemistry perspective, the preparation of 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole involves multi-step reactions, including sulfonylation and alkylation processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to optimize yield and purity. These methods are particularly relevant in the context of green chemistry, a growing area of focus for reducing environmental impact in chemical manufacturing.

The compound's physicochemical properties, such as solubility, melting point, and stability, are critical for its practical applications. Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely used to characterize 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole. These methods ensure compliance with regulatory standards and facilitate its integration into high-throughput screening (HTS) platforms.

In the agrochemical sector, 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole is studied for its potential as a pesticide intermediate. The difluoromethanesulfonyl group can enhance the bioactivity of agrochemicals, offering improved pest control with lower environmental toxicity. This aligns with the global push for sustainable agriculture and reduced chemical footprints.

Market trends indicate a rising interest in custom synthesis and contract research services for compounds like 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole. Pharmaceutical and biotech companies are outsourcing complex syntheses to specialized labs, driving demand for high-purity intermediates. This compound's niche applications in proteomics and chemical biology further underscore its relevance in contemporary research.

In conclusion, 5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole (CAS No. 24933-36-6) is a multifaceted compound with broad utility in life sciences and materials engineering. Its structural uniqueness and functional adaptability make it a cornerstone in innovative chemistry. As research continues to uncover new applications, this compound is poised to remain a focal point in scientific and industrial advancements.

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